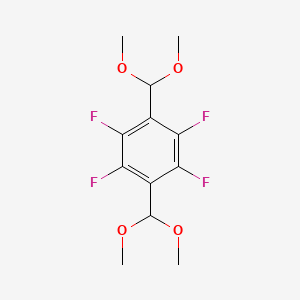
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- is a fluorinated aromatic compound with the molecular formula C12H10F4O2. This compound is characterized by the presence of two dimethoxymethyl groups and four fluorine atoms attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 1,4-difluorobenzene.
Fluorination: The remaining positions on the benzene ring are fluorinated using a fluorinating agent like elemental fluorine or a fluorinating reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The dimethoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler fluorinated benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Simplified fluorinated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- involves its interaction with molecular targets through its fluorine atoms and methoxy groups. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, while the methoxy groups can participate in electron-donating effects. These interactions influence the compound’s reactivity and binding affinity with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-bis(dimethoxymethyl)-: Lacks the fluorine atoms, resulting in different electronic properties.
Benzene, 1,4-difluoro-: Contains only two fluorine atoms, leading to reduced fluorine-related interactions.
Benzene, 1,4-bis(trifluoromethyl)-: Has trifluoromethyl groups instead of dimethoxymethyl, altering its steric and electronic characteristics.
Uniqueness
Benzene, 1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluoro- is unique due to the combination of four fluorine atoms and two dimethoxymethyl groups on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
306739-72-0 |
|---|---|
Fórmula molecular |
C12H14F4O4 |
Peso molecular |
298.23 g/mol |
Nombre IUPAC |
1,4-bis(dimethoxymethyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12H14F4O4/c1-17-11(18-2)5-7(13)9(15)6(10(16)8(5)14)12(19-3)20-4/h11-12H,1-4H3 |
Clave InChI |
VAJUYMCUPLSVRQ-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C(=C(C(=C1F)F)C(OC)OC)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
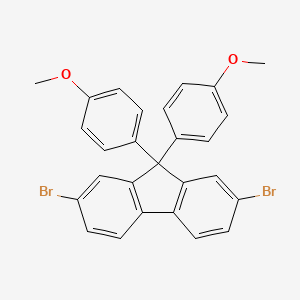
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)

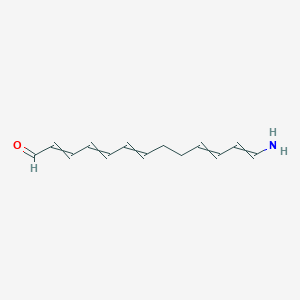
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
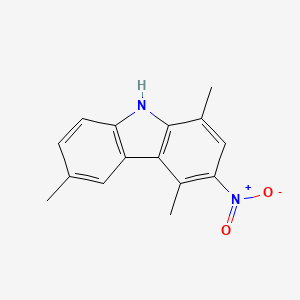
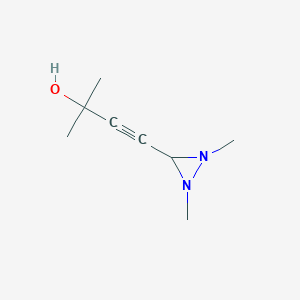
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
